(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-12-6-7-14(22)11-16(12)24-20-15(19(26)25-21-23-8-9-29-21)10-13-4-3-5-17(27-2)18(13)28-20/h3-11H,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTBKUHNXDEMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the fluoro-substituted phenyl group. Key steps may include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Introduction of the Thiazole Ring: This step may involve the condensation of a thioamide with a halogenated intermediate.
Attachment of the Fluoro-Substituted Phenyl Group: This can be accomplished through a nucleophilic substitution reaction using a fluoro-substituted aniline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that chromene derivatives exhibit significant antitumor properties. For instance, compounds similar to (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that the incorporation of thiazole groups can enhance the selectivity and potency against tumor cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiazole-containing compounds have been documented to possess broad-spectrum antimicrobial effects, including activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
Chromene derivatives are also being explored for their anti-inflammatory properties. The thiazole ring is known to modulate inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory disorders .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multi-step synthetic routes involving the condensation of appropriate aldehydes and amines followed by cyclization reactions. The flexibility in modifying substituents on the chromene core allows for the development of derivatives with optimized biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their differentiating features:
Antitumor Potential
- Chromene derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit enhanced antitumor activity due to improved DNA intercalation or kinase inhibition . The target compound’s 5-fluoro group may offer superior cytotoxicity compared to chlorine analogs .
- Thiazole-containing compounds (e.g., 141) demonstrate notable antiproliferative activity, suggesting the target’s thiazole amide could synergize with the chromene core for oncology applications .
Antifungal and Antibacterial Activity
- 8-Methoxy chromenes (e.g., compound 15 ) show moderate antifungal activity, while ethoxy analogs (e.g., ) are less potent due to reduced polarity . The target’s methoxy group may balance solubility and membrane penetration.
Metabolic Stability
- Thiazole rings resist enzymatic degradation better than phenyl groups, as seen in compound 141 .
Biological Activity
The compound (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its role in inhibiting specific enzymes.
The molecular formula of the compound is , with a molecular weight of 406.4 g/mol. The structure includes a chromene backbone, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O4 |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 1327169-00-5 |
Anticancer Activity
Recent studies have demonstrated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit the proliferation of cancer cells, particularly in breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines.
In vitro assays have shown that several derivatives within the same class possess IC50 values ranging from 0.9 to 10 μM, indicating promising anticancer potential. Specifically, structural modifications, such as the introduction of fluorine substituents on the chromene nucleus, have been correlated with enhanced cytotoxicity .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes including pH regulation and carbon dioxide transport. Several chromene-based sulfonamides have shown effective inhibition against isoforms hCA IX and hCA XII, which are associated with tumor progression. The binding affinity of these compounds was assessed using Ki values, with some derivatives demonstrating high potency (Ki values as low as 16.6 nM) against hCA IX .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substitution : The presence of fluorine atoms has been linked to increased lipophilicity and improved interaction with biological targets.
- Chromene Backbone : The chromene structure is crucial for its pharmacological effects, serving as a scaffold for further modifications.
- Thiazole Group : The incorporation of thiazole moieties enhances the compound's ability to interact with enzyme active sites.
Case Studies
Several case studies highlight the biological efficacy of chromene derivatives:
- Cytotoxicity in Cancer Models :
- Inhibition of Carbonic Anhydrases :
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?
Methodological Answer:
Key steps include:
- Coupling Reactions: Use DMF or DCM as solvents with a 1.5–2.0 molar excess of carboxamide derivatives to ensure complete imine bond formation .
- Base Catalysis: Potassium carbonate (1.5–3.0 equiv) enhances nucleophilic substitution in thiazole-acetamide coupling reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30–60 minutes) and improves regioselectivity for chromene-thiazole hybrids .
- TLC Monitoring: Employ ethyl acetate/hexane (3:7) to track intermediate formation and minimize side products .
Basic: How can researchers confirm the structural integrity of the chromene-thiazole core in this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX software for single-crystal refinement to resolve Z/E isomerism in the imino-chromene moiety .
- NMR Spectroscopy: Analyze -NMR peaks at δ 6.8–7.5 ppm for aromatic protons and δ 3.8–4.2 ppm for methoxy groups .
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~465.12) .
Advanced: How to address low solubility in aqueous buffers during biological activity assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) with PBS or Tween-80 to stabilize the compound without cytotoxicity .
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., sulfonate esters) at the methoxy or fluoro-phenyl positions .
- Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability for in vivo studies .
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases), focusing on the thiazole-carboxamide pharmacophore .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient regions in the chromene-imine system .
- MD Simulations: Perform 100-ns simulations in GROMACS to evaluate conformational stability of the fluorophenyl-thiazole interaction .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Assay Standardization: Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .
- Metabolic Stability Testing: Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain potency loss .
- Epimeric Purity Analysis: Ensure >98% Z-isomer purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to eliminate stereochemical interference .
Basic: What analytical techniques are critical for purity assessment during synthesis?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area) .
- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .
- IR Spectroscopy: Confirm carbonyl (C=O) stretches at 1680–1700 cm and imine (C=N) at 1600–1620 cm .
Advanced: How to design in vitro studies to evaluate dual inhibitory activity (e.g., kinase and COX-2)?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays at 1–10 µM concentrations .
- COX-2 Inhibition: Measure prostaglandin E (PGE) suppression in LPS-stimulated RAW 264.7 cells via ELISA .
- Selectivity Index: Calculate IC ratios (target vs. COX-1/off-target kinases) to confirm specificity .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the chromene ring .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Oxygen Sensitivity: Purge vials with argon to stabilize the imine bond against oxidation .
Advanced: How to troubleshoot crystallization challenges for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test mixed solvents (e.g., DCM/hexane or methanol/water) for slow evaporation .
- Seeding: Introduce microcrystals from a similar chromene-thiazole analog to induce nucleation .
- Temperature Gradients: Use a thermal cycler to vary crystallization temperatures (4–40°C) .
Advanced: What strategies can elucidate the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- Radiolabeling: Synthesize C-labeled analogs to track hepatic metabolism via LC-MS/MS .
- Metabolite Identification: Incubate with human hepatocytes and profile Phase I/II metabolites (e.g., glucuronidation at the methoxy group) .
- CYP Inhibition Assays: Use fluorogenic substrates to identify CYP3A4/2D6 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
